4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid
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Overview
Description
4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid moiety substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)benzenesulfonamide and 4-carboxybenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and provide a suitable medium for the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reaction conditions are carefully controlled to maximize yield and purity.
Continuous Flow Systems: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom or modify the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: It is used in studies to understand its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid exerts its effects involves:
Molecular Targets: The compound can bind to specific proteins or enzymes, altering their activity. This binding is often mediated by the sulfonamide group, which can form hydrogen bonds and other interactions with the target.
Pathways Involved: The compound may influence various biochemical pathways, depending on its specific interactions with cellular components. For example, it could inhibit enzyme activity or modulate receptor function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and chloro substituents but lacks the sulfonamide group.
4-(Trifluoromethyl)benzenesulfonamide: Contains the sulfonamide group but differs in the position and presence of other substituents.
Uniqueness
4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonamide and benzoic acid moieties allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4S/c16-12-6-5-11(15(17,18)19)7-13(12)25(23,24)20-8-9-1-3-10(4-2-9)14(21)22/h1-7,20H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKYISBKIBZLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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